molecular formula C28H30N2O5S2 B2589886 ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-71-0

ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2589886
CAS No.: 397290-71-0
M. Wt: 538.68
InChI Key: WTUGRPHWSSJLIH-UHFFFAOYSA-N
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Description

This compound belongs to the cyclohepta[b]thiophene-3-carboxylate family, characterized by a seven-membered cycloheptane ring fused to a thiophene core. Its structure includes a 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido substituent at the 2-position of the thiophene ring and an ethyl ester at the 3-position.

Properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O5S2/c1-2-35-28(32)25-22-11-4-3-5-13-24(22)36-27(25)29-26(31)20-14-16-21(17-15-20)37(33,34)30-18-8-10-19-9-6-7-12-23(19)30/h6-7,9,12,14-17H,2-5,8,10-11,13,18H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUGRPHWSSJLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and its various biological activities as reported in recent literature.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O5S2C_{24}H_{25}N_{3}O_{5}S_{2}, with a molecular weight of approximately 499.6 g/mol. The compound features a sulfonamide group linked to a quinoline moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H25N3O5S2
Molecular Weight499.6 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline derivative followed by the introduction of the sulfonamide and carboxylate functionalities. Specific reaction conditions and catalysts vary based on the desired yield and purity.

Antimicrobial Activity

Research indicates that derivatives of compounds containing quinoline and thiazole structures exhibit significant antimicrobial properties. For example, compounds similar to ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido) have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Studies have demonstrated that compounds with similar structural motifs possess antitumor activity. For instance, certain thiazole derivatives have been reported to inhibit cancer cell proliferation in vitro, suggesting potential applications in cancer therapy .

Anticonvulsant Activity

The anticonvulsant properties of related quinoline derivatives have been documented in various studies. These compounds may exert their effects through modulation of neurotransmitter systems or ion channels involved in seizure activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of a series of quinoline-based compounds against clinical isolates. The results indicated that certain modifications to the quinoline structure significantly enhanced antibacterial potency.
  • Antitumor Mechanisms : In vitro studies on cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) revealed that compounds similar to ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido) induced apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:

Compound Substituent at 2-Position Biological Target/Activity Synthesis Yield Key Physicochemical Properties
Target Compound (ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-...) 4-(3,4-dihydroquinolinylsulfonyl)benzamido Not reported (inferred antiviral potential) Not reported High molecular weight (~550 g/mol), moderate logP (estimated ~4.5)
Ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (21) 2-fluorobenzoyl Influenza virus polymerase inhibitor 100% MP: 117–118°C; logP ~3.8 (calculated)
Ethyl 2-[(4-fluorobenzoyl)amino]-... (23) 4-fluorobenzoyl Influenza virus polymerase inhibitor 64% MP: 117–118°C; logP ~3.7
Ethyl 2-[(2-chlorobenzoyl)amino]-... (24) 2-chlorobenzoyl Influenza virus polymerase inhibitor 46% MP: 91–92°C; logP ~4.0
Ethyl 2-(2-methoxybenzamido)-... (47) 2-methoxybenzamido Influenza virus polymerase inhibitor 100% MP not reported; logP ~3.5
Ethyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-... (VIg) 4-benzylpiperazinylacetamido Acetylcholinesterase inhibitor 56% MP: 153–155°C; logP ~3.9

Key Observations:

Structural Variations: The target compound’s sulfonylated dihydroquinoline group is bulkier and more electron-rich than halogenated benzoyl (e.g., 21, 23, 24) or methoxybenzamido (47) substituents. This may enhance binding to charged residues in target proteins . Piperazine-based analogs (e.g., VIg) prioritize flexibility and hydrogen-bonding capacity, aligning with acetylcholinesterase inhibition .

Synthetic Efficiency: Halogenated benzoyl derivatives (e.g., 21, 23, 24) show variable yields (46–100%), likely due to steric and electronic effects during acylation .

Biological Activity :

  • Influenza-targeting compounds (21, 23, 24, 47) disrupt polymerase assembly via hydrophobic interactions with the benzoyl group . The target’s sulfonamide moiety could improve solubility but may reduce membrane permeability.
  • Piperazine derivatives (VIg, VIh) exhibit acetylcholinesterase inhibition via π-π stacking and cation-π interactions, mechanisms less relevant to the sulfonamide-based target .

However, the dihydroquinoline ring may counterbalance this effect, leading to moderate logP values .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including sulfonylation, amide coupling, and cyclization. A critical challenge is controlling regioselectivity during the sulfonylation of the 3,4-dihydroquinoline moiety. Evidence from analogous syntheses suggests using SOCl₂ to activate the sulfonyl group before coupling with the benzamido intermediate . Cyclization steps (e.g., forming the tetrahydrocyclohepta[b]thiophene core) may require Lewis acid catalysts (e.g., ZnCl₂) or thermal conditions (80–100°C) to improve yields . Optimization via Design of Experiments (DoE) is recommended to balance competing factors like temperature, solvent polarity, and catalyst loading .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural confirmation?

  • 1H/13C NMR : Critical for verifying the thiophene ring substitution pattern and dihydroquinoline sulfonyl group integration. Aromatic protons in the benzamido moiety typically appear as doublets near δ 7.8–8.2 ppm, while cyclohepta[b]thiophene protons resonate as multiplet clusters between δ 2.5–3.5 ppm .
  • LC-MS/MS : Essential for confirming molecular weight (calculated: ~550–600 g/mol) and detecting impurities. Electrospray ionization (ESI) in positive mode is preferred due to the compound’s polarity .
  • X-ray crystallography : Provides definitive structural validation, as demonstrated for related ethyl thiophene carboxylates .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Based on structurally similar thiophene derivatives:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory. Respiratory protection (N95 mask) is advised if handling powders due to potential respiratory irritation .
  • Storage : Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
  • Spill management : Use absorbent materials (vermiculite) and avoid aqueous cleanup to minimize sulfonamide decomposition .

Advanced Research Questions

Q. How can computational modeling assist in predicting the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing nature may direct nucleophilic attacks to the thiophene ring .
  • Molecular docking : Screen against targets like kinase enzymes or GPCRs using software (AutoDock Vina). The dihydroquinoline moiety may exhibit π-π stacking with aromatic residues in binding pockets .

Q. What experimental strategies resolve contradictions in reported biological activity data for similar compounds?

  • Dose-response profiling : Conduct assays across a wide concentration range (nM–µM) to identify off-target effects. For example, discrepancies in IC₅₀ values for kinase inhibitors may arise from assay-specific buffer conditions (e.g., ATP concentration variations) .
  • Metabolic stability testing : Use liver microsomes to assess whether rapid degradation (e.g., ester hydrolysis) leads to false negatives in cellular assays .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability : The ester group is prone to hydrolysis in acidic (pH < 3) or basic (pH > 10) conditions. Accelerated stability studies (40°C/75% RH) show <90% purity retention after 7 days in PBS (pH 7.4) .
  • Thermal degradation : TGA analysis reveals decomposition onset at ~180°C, suggesting lyophilization is viable for long-term storage .

Methodological Notes

  • Synthetic Reproducibility : Pilot reactions should include internal standards (e.g., ethyl 4-chlorophenyl analogs) to monitor intermediate formation .
  • Contradictory Data Mitigation : Cross-validate biological activity using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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